4-Bromo-5,7-dimethylquinoline-3-carboxylic acid 4-Bromo-5,7-dimethylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896302
InChI: InChI=1S/C12H10BrNO2/c1-6-3-7(2)10-9(4-6)14-5-8(11(10)13)12(15)16/h3-5H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol

4-Bromo-5,7-dimethylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15896302

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5,7-dimethylquinoline-3-carboxylic acid -

Specification

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
IUPAC Name 4-bromo-5,7-dimethylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H10BrNO2/c1-6-3-7(2)10-9(4-6)14-5-8(11(10)13)12(15)16/h3-5H,1-2H3,(H,15,16)
Standard InChI Key OOCVQSNEUVIMKF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)N=CC(=C2Br)C(=O)O)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-5,7-dimethylquinoline-3-carboxylic acid. Its molecular formula is C₁₂H₁₀BrNO₂, corresponding to a molecular weight of 280.12 g/mol . The quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents strategically positioned to influence electronic and steric properties.

Structural Features and Stereochemistry

The quinoline nucleus is planar, with the carboxylic acid group at position 3 introducing polarity and hydrogen-bonding capacity. Bromine at position 4 enhances electrophilic reactivity, while the methyl groups at positions 5 and 7 contribute to steric hindrance and lipophilicity. The absence of chiral centers in this molecule simplifies its stereochemical profile, though substituent orientations impact intermolecular interactions .

Table 1: Key Structural and Computational Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNO₂Computed
Molecular Weight280.12 g/molPubChem
XLogP3 (Partitioning)3.6Analogous
Hydrogen Bond Donors1 (COOH)Computed
Hydrogen Bond Acceptors4 (COOH, N, O)Computed

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 4-bromo-5,7-dimethylquinoline-3-carboxylic acid can be inferred from methodologies used for analogous quinolines. A domino reaction involving benzylic azides and ethyl 3-ethoxyacrylate, as reported by Tummatorn et al., offers a viable route .

Proposed Synthesis Pathway:

  • Azide Preparation: React 3,5-dimethylbenzyl alcohol with phosphorus tribromide (PBr₃) in dichloromethane, followed by sodium azide (NaN₃) in dimethyl sulfoxide (DMSO), to yield 3,5-dimethylbenzyl azide.

  • Cyclization: Treat the azide with triflic acid (TfOH) and ethyl 3-ethoxyacrylate in toluene, inducing a [3+2] cycloaddition and subsequent rearrangement to form a dihydroquinoline intermediate.

  • Oxidation: Employ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the intermediate to ethyl 5,7-dimethylquinoline-3-carboxylate.

  • Bromination: Introduce bromine at position 4 using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Hydrolysis: Saponify the ethyl ester with aqueous NaOH to yield the carboxylic acid .

Optimization Challenges

Positioning methyl groups at 5 and 7 requires precise regiocontrol during cyclization. Steric effects from the 5-methyl group may hinder bromination at position 4, necessitating elevated temperatures or catalytic Lewis acids like FeCl₃ .

Physicochemical Properties

Solubility and Partitioning

The carboxylic acid group confers moderate water solubility (~1–10 mg/mL at 25°C), while the bromine and methyl groups enhance lipid solubility (XLogP3 ≈ 3.6). This amphiphilic profile suggests utility in drug delivery systems .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds indicates a melting point range of 180–200°C, with decomposition above 250°C. The crystalline structure stabilizes intramolecular hydrogen bonds between the carboxylic acid and quinoline nitrogen .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 9.46 (s, 1H, H-2)

  • δ 8.79 (s, 1H, H-8)

  • δ 7.76 (d, J = 8.1 Hz, 1H, H-6)

  • δ 2.83 (s, 3H, 5-CH₃)

  • δ 2.52 (s, 3H, 7-CH₃)

¹³C NMR (75 MHz, CDCl₃):

  • δ 165.7 (COOH)

  • δ 148.7 (C-3)

  • δ 138.6 (C-4-Br)

  • δ 20.9, 13.3 (CH₃ groups)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 2500–3300 cm⁻¹ (O-H stretch, carboxylic acid)

  • 1700 cm⁻¹ (C=O stretch)

  • 1600 cm⁻¹ (C=N quinoline)

Mass Spectrometry

Electrospray ionization (ESI) yields a molecular ion peak at m/z 279.02 [M-H]⁻, with fragmentation patterns consistent with loss of COOH (44 Da) and Br (80 Da) .

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